molecular formula C₉H₁₄F₃NO₄ B1141159 Methyl N-trifluoroacetyldaunosaminide CAS No. 51996-41-9

Methyl N-trifluoroacetyldaunosaminide

Cat. No. B1141159
CAS RN: 51996-41-9
M. Wt: 257.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Methyl N-trifluoroacetyldaunosaminide and related compounds involves several chemical strategies, including formal syntheses from achiral precursors like methyl sorbate through enzymatic chiral induction and diastereoselective conjugated addition processes. These methods highlight the chemical versatility and the ability to introduce trifluoroacetyl groups into complex molecules (Nagumo et al., 1995). Moreover, a stereoselective synthesis approach using hetero-Diels-Alder reactions has been demonstrated to construct the pyranose ring system, further showcasing the compound's synthetic accessibility (Hayman et al., 2006).

Molecular Structure Analysis

Understanding the molecular structure of Methyl N-trifluoroacetyldaunosaminide is crucial for its chemical characterization. Although specific studies on its molecular structure were not directly identified, related analyses on compounds like methyl trifluoroacetate provide insights into the structural aspects of trifluoroacetylated molecules, including bond lengths, angles, and conformational preferences, which are relevant for comprehending the molecular architecture of Methyl N-trifluoroacetyldaunosaminide (Kuze et al., 2015).

Scientific Research Applications

  • Methyl N-trifluoroacetyldaunosaminide has been synthesized from different precursors for various applications. For example, it was synthesized from methyl sorbate based on enzymatic chiral induction and diastereoselective addition, indicating its relevance in chemical synthesis and potential pharmaceutical applications (Nagumo et al., 1995).

  • Trifluoroacetylation of various groups (amine, hydroxyl, thiol) has been achieved under mild, non-acidic conditions using reagents like N-Methyl-bis(trifluoroacetamide), indicating its utility in modifying biochemical molecules (Donike, 1973).

  • Derivatives of Methyl N-trifluoroacetyldaunosaminide, such as (S)-2-fluoro-L-daunosamine and (S)-2-fluoro-D-ristosamine, have been synthesized, showing its adaptability in creating structurally varied compounds for possibly diverse applications (Baer & Jaworska-Sobiesiak, 1985).

  • Methyl N-trifluoroacetyldaunosaminide has been used in photoinduced acylnitrene aziridination in the syntheses of L-daunosamine and L-ristosamine glycosides, which are important in the development of antibiotics and other therapeutic agents (Mendlik et al., 2006).

  • Innovative synthetic methods involving Methyl N-trifluoroacetyldaunosaminide have been developed, such as its synthesis via an aldehyde-selective Wacker oxidation in a vinyl group transfer route (Friestad et al., 2007).

properties

IUPAC Name

2,2,2-trifluoro-N-[(3S,6S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4?,5?,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZHBFJQGCCEPR-GOXNJFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C[C@H](O1)OC)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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